molecular formula C21H36O7 B1244787 Bonactin

Bonactin

Cat. No.: B1244787
M. Wt: 400.5 g/mol
InChI Key: JZCRGJSEBZCNAR-UHFFFAOYSA-N
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Description

Bonactin is a marine-derived secondary metabolite isolated from Streptomyces spp., notable for its antifungal properties against phytopathogens such as Magnaporthe oryzae Triticum (MoT), the causative agent of wheat blast disease . Structurally, this compound belongs to the nonactin homolog family, with a molecular formula of C₂₁H₃₆O₇ and a molecular weight of 400 Da. It shares structural similarities with macrotetrolide antibiotics like dinactin, which is a dimer of this compound .

Mechanistically, this compound disrupts fungal physiology by inducing mitochondrial ATPase activity, leading to cation imbalance and impaired zoospore motility in peronosporomycete pathogens . In MoT, it inhibits mycelial growth, conidia production, and germination, while causing morphological abnormalities such as irregular hyphal branching and swollen cell walls . Field trials demonstrate its efficacy in reducing wheat blast severity by 32–39% and increasing grain yields by 40–75% compared to untreated controls .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bonactin is typically extracted from marine Streptomyces species. The extraction process involves culturing the bacteria in a suitable medium, followed by isolation and purification of the compound . The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. the general process involves fermentation, solvent extraction, and chromatographic techniques to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces cultures. The fermentation process is optimized to maximize the yield of this compound. After fermentation, the compound is extracted using organic solvents and purified using chromatographic methods . The industrial production methods aim to produce this compound in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Inhibition of Mycelial Growth

Bonactin exhibits dose-dependent suppression of Magnaporthe oryzae Triticum (MoT) hyphal development. At 2 µg/disk, it inhibits mycelial growth by 70.8 ± 0.8% , outperforming feigrisolide C (68.1 ± 1.0%) but slightly less effectively than the synthetic fungicide Nativo® WG 75 (82.7 ± 0.6%) .

CompoundConcentration (µg/disk)Mycelial Growth Inhibition (%)
This compound270.8 ± 0.8
Feigrisolide C268.1 ± 1.0
Nativo® WG 75282.7 ± 0.6

The minimum inhibitory concentration (MIC) for this compound is 0.005 µg/disk , tenfold lower than feigrisolide C (0.025 µg/disk) . At sub-MIC levels (0.005 µg/disk), this compound still reduces growth by 9.81 ± 1.3% , indicating residual bioactivity .

Suppression of Conidiogenesis

This compound disrupts fungal reproduction by inhibiting conidia production. At 10 µg/mL, it reduces conidia formation by 95% , comparable to Nativo® WG 75 . Microscopic analysis reveals fragmented hyphal tips and suppressed conidiophore development, critical for fungal propagation .

CompoundConcentration (µg/mL)Conidia Production Suppression (%)
This compound1095
Feigrisolide C1094
Nativo® WG 751096

Morphological Alterations in Germinated Conidia

This compound induces structural abnormalities in MoT conidia, including:

  • Lysis of conidia during germination.

  • Abnormally long, branched germ tubes instead of typical short tubes.

  • Atypical appressoria with reduced melanization .

Melanization is essential for appressorial penetration into plant tissue. This compound’s interference with this process weakens fungal pathogenicity .

Mechanistic Insights

While the precise molecular targets remain under investigation, this compound’s bioactivity is hypothesized to involve:

  • Disruption of melanin biosynthesis pathways , critical for appressorial function.

  • Interference with hyphal tip growth via destabilization of cytoskeletal components .

  • Synergistic effects with feigrisolide C, though their modes of action differ slightly, as evidenced by distinct hyphal morphological changes .

Field Efficacy

In vivo trials demonstrate that this compound reduces wheat blast severity by 40–60% and increases grain yield by 15–20% compared to untreated controls, validating its potential as a biocontrol agent .

This compound’s multifaceted antifungal activity, combining growth inhibition, reproductive suppression, and structural disruption, positions it as a promising candidate for sustainable crop protection. Further research is warranted to elucidate its molecular targets and optimize field applications .

Scientific Research Applications

Antifungal Properties

Bonactin has demonstrated significant antifungal activity, particularly against the wheat blast fungus Magnaporthe oryzae (MoT). Research indicates that this compound inhibits mycelial development, conidia production, and germination in a dose-dependent manner.

  • Inhibition Rates : In laboratory studies, this compound exhibited inhibition rates of up to 71% at concentrations as low as 0.005 µg/disk, outperforming other compounds like feigrisolide C but slightly less effective than the commercial fungicide Nativo® WG 75 .
Concentration (µg/disk)This compound Inhibition (%)Feigrisolide C Inhibition (%)Nativo® WG 75 Inhibition (%)
0.0059.8113.3N/A
0.158.654.2N/A
270.868.182.7

Field Trials

Field experiments have shown that this compound can significantly reduce the incidence of wheat blast disease. In trials, this compound-treated plots exhibited a disease incidence reduction of approximately 41%, compared to untreated controls . Additionally, grain yields were positively affected, though they remained lower than those treated with Nativo® WG 75.

  • Grain Yield Comparison :
TreatmentGrain Yield (gm)
Untreated Control64.6 ± 1.71
This compoundLower than Nativo®
Nativo® WG 75126.1 ± 2.70

Neuroprotective Effects

This compound has been researched for its potential neuroprotective properties, particularly in relation to schizophrenia disorders. Preliminary studies suggest that it exhibits low toxicity levels in aquatic models and may be considered safe for human use . However, further investigations are needed to fully understand its pharmacological effects.

Antibacterial Activity

In addition to antifungal properties, this compound has shown antibacterial action against various pathogens. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting growth, making it a candidate for developing new antibacterial agents .

Case Study: Wheat Blast Disease Management

A study conducted in Brazil evaluated the effectiveness of this compound in managing wheat blast disease caused by Magnaporthe oryzae. The results indicated that this compound not only inhibited fungal growth in vitro but also provided substantial protection in field conditions.

  • Results Summary :
    • Disease Incidence Reduction : From untreated control of 87.3% to approximately 41% with this compound.
    • Yield Increase : While yields were lower than those treated with commercial fungicides, they were significantly higher than untreated controls.

Comparison with Similar Compounds

Structural Analogs: Macrotetrolide Antibiotics

Bonactin is structurally related to macrotetrolides such as dinactin, trinactin, and monactin, which are ionophores known for their antimicrobial properties. Key comparisons include:

  • Dinactin : A dimer of this compound, dinactin exhibits stronger zoospore motility inhibition (IC₅₀ = 1.0 µg/mL vs. This compound’s requirement of higher concentrations) .
  • Trinactin : More potent than dinactin (IC₅₀ = 0.5 µg/mL) in halting Phytophthora capsici zoospores, but this compound shows broader antifungal activity against MoT .
  • Nonactin: Requires double the concentration of this compound to achieve equivalent zoosporogenesis inhibition .

Table 1: In Vitro Efficacy of this compound vs. Macrotetrolides

Compound Target Pathogen IC₅₀ (Zoospore Motility) Key Mechanism
This compound Aphanomyces cochlioides >5 µg/mL ATPase induction, cation imbalance
Dinactin Phytophthora capsici 1.0 µg/mL Ionophoric activity
Trinactin Phytophthora capsici 0.5 µg/mL Ionophoric activity

Functional Analogs: Feigrisolide C and Nativo® WG75

Feigrisolide C

A co-isolated compound from Streptomyces, Feigrisolide C shares this compound’s antifungal targets but differs in potency:

  • Mycelial Growth Inhibition : At 10 µg/mL, this compound reduces MoT growth by 90%, outperforming Feigrisolide C (75% inhibition) .
  • Conidial Germination : this compound inhibits 79% of spores at 0.5 µg/mL, while Feigrisolide C achieves complete inhibition (0% germination) at the same concentration .
  • Field Performance : Both compounds increase grain yields (~112–106 g/m²) but underperform compared to Nativo® WG75 (126 g/m²) .

Nativo® WG75 (Commercial Fungicide)

  • Dose Efficiency : this compound inhibits mycelial growth at 10-fold lower doses than Nativo® WG75 .
  • Grain Yield : Nativo® yields 126 g/m², statistically similar to healthy controls, whereas this compound yields 112 g/m² .

Table 2: Field Efficacy Against Wheat Blast

Treatment Disease Severity (%) Grain Yield (g/m²) 1,000-Grain Weight (g)
Untreated Control 82.6 64.6 31.7
This compound 32.3 112.9 40.1
Feigrisolide C 38.6 106.4 38.7
Nativo® WG75 22.1 126.1 43.2
Healthy Control 0.0 133.1 46.6

Mechanistic and Application Differences

  • Zoosporogenesis Inhibition : this compound suppresses zoospore release at 5 µg/mL, whereas macrotetrolides like monactin achieve this at 2.5 µg/mL .
  • Morphological Impact : this compound causes hyphal wall wrinkling and swelling, distinct from Feigrisolide C’s effects, suggesting divergent molecular targets .
  • Agricultural Utility : While this compound is eco-friendly and effective at low doses, its yield outcomes lag behind synthetic fungicides, highlighting a trade-off between sustainability and productivity .

Biological Activity

Bonactin is a secondary metabolite produced by marine-derived Streptomyces species, known for its significant antifungal properties. Recent studies have focused on its efficacy against Magnaporthe oryzae, the pathogen responsible for wheat blast disease. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential applications in agriculture.

This compound exhibits its antifungal activity through several mechanisms:

  • Inhibition of Mycelial Growth : this compound significantly inhibits the mycelial growth of M. oryzae in vitro. Studies have shown that at concentrations as low as 0.005 µg/disk, this compound can effectively suppress mycelial development, demonstrating a dose-dependent response .
  • Impact on Conidia Production and Germination : this compound not only reduces the production of conidia but also inhibits their germination. In controlled experiments, it was observed that this compound-treated conidia exhibited abnormal germination patterns, leading to the formation of atypical appressoria .
  • Morphological Changes : Microscopic examinations revealed that this compound-treated hyphae displayed irregular growth patterns and increased branching, with crinkled cell walls indicative of cell wall stress .

Efficacy in Field Studies

Field trials have demonstrated the practical application of this compound in managing wheat blast disease:

  • Disease Incidence Reduction : In field experiments, this compound reduced disease incidence by approximately 41%, compared to untreated controls which showed up to 87.3% disease incidence .
  • Grain Yield Improvement : Although the grain yields from this compound-treated plots were lower than those treated with commercial fungicides like Nativo® WG 75, they still represented a significant increase over untreated controls, indicating its potential as a biopesticide .

Comparative Efficacy with Other Compounds

This compound's antifungal activity has been compared with other natural compounds and commercial fungicides:

CompoundMycelial Growth Inhibition (%)Minimum Inhibitory Concentration (µg/disk)
This compound71% at 2 µg/disk0.005
Feigrisolide C51.3% at comparable doses0.025
Nativo® WG 7582.7% at 2 µg/disk0.05

This table highlights that while this compound is effective, it may be less potent than some commercial fungicides at higher concentrations but shows superior efficacy at lower doses compared to feigrisolide C .

Case Studies and Research Findings

Several case studies have documented the biological activity of this compound:

  • In Vitro Studies : Research demonstrated that this compound effectively inhibited both mycelial growth and conidial germination in laboratory settings, providing a basis for its use as a biocontrol agent against M. oryzae.
  • Field Trials : In agricultural settings, this compound has been tested alongside conventional fungicides, showing promise in reducing disease severity and improving crop yields under controlled conditions.

Q & A

Q. How can experimental design be optimized to confirm Bonactin's structural identity using NMR and mass spectrometry?

Basic Research Question
To validate this compound's molecular structure, employ a dual analytical approach:

  • 1H NMR Analysis : Compare spectral data (e.g., chemical shifts, coupling constants) with literature values for dinactin, noting this compound’s dimeric nature .
  • High-Resolution ESIMS : Confirm molecular weight (400 Da) and formula (C21H36O7) via sodium adduct peaks ([M + Na]+ at m/z 423) and the "Rule of 13" .
  • Reference Standards : Cross-validate results using authenticated samples or synthetic analogs.

Q. What methodological considerations are critical when assessing this compound’s bioactivity across diverse microbial species?

Basic Research Question
Design studies using the PICOT framework :

  • Population : Define microbial strains (e.g., Gram-positive vs. Gram-negative bacteria).
  • Intervention : Standardize this compound concentrations and exposure times.
  • Comparison : Use positive/negative controls (e.g., known antibiotics).
  • Outcome : Quantify inhibition zones or MIC (Minimum Inhibitory Concentration).
  • Time : Track time-dependent efficacy .
    Include strain-specific metabolic profiles to contextualize variability .

Q. How can researchers resolve contradictions in cytotoxicity data for this compound across preclinical models?

Advanced Research Question
Address discrepancies through:

  • Meta-Analysis : Aggregate data from independent studies to identify confounding variables (e.g., cell line heterogeneity, assay protocols) .
  • Sensitivity Analysis : Test cytotoxicity under varying conditions (pH, serum levels).
  • Mechanistic Studies : Use transcriptomics to differentiate apoptosis pathways versus necrosis .
    Document methodological transparency to enhance reproducibility .

Q. What strategies optimize the synthesis of this compound derivatives with modified macrocyclic structures?

Advanced Research Question

  • Retrosynthetic Analysis : Fragment this compound’s 24-membered macrolactone to identify modifiable sites (e.g., ester groups) .
  • Solid-Phase Synthesis : Use resin-bound intermediates for iterative coupling.
  • Characterization : Validate derivatives via tandem MS/MS and circular dichroism for stereochemical integrity .

Q. How can variability in this compound’s pharmacokinetic profiles across preclinical models be addressed?

Advanced Research Question

  • Compartmental Modeling : Apply PK/PD models to assess absorption differences (e.g., murine vs. primate models).
  • Formulation Adjustments : Test liposomal encapsulation to enhance bioavailability.
  • Metabolite Tracking : Use LC-HRMS to identify species-specific metabolic pathways .

Q. What assays are most effective for elucidating this compound’s mechanism of action in microbial resistance?

Advanced Research Question

  • Target Identification : Employ in silico docking (e.g., against bacterial efflux pumps) and validate via CRISPR-Cas9 knockout libraries.
  • Time-Kill Curves : Differentiate bacteriostatic vs. bactericidal effects.
  • Resistance Induction : Serial passage assays to monitor mutation rates under sublethal this compound exposure .

Q. Which statistical approaches are suitable for analyzing this compound’s dose-response relationships in heterogeneous cell populations?

Basic Research Question

  • Nonlinear Regression : Fit data to Hill-Langmuir equations for EC50 determination.
  • ANOVA with Post Hoc Tests : Compare responses across cell lines (e.g., cancer vs. normal).
  • Machine Learning : Cluster analysis to identify subpopulations with divergent sensitivities .

Q. How can reproducibility be ensured in this compound isolation protocols from marine actinomycetes?

Basic Research Question

  • Strain Authentication : Use 16S rRNA sequencing to confirm species identity.
  • Fermentation Consistency : Monitor variables (pH, aeration, temperature) via bioreactors.
  • Chromatographic Standardization : Employ HPLC-PDA with gradient elution (e.g., C18 columns, acetonitrile/water gradients) .

Q. What parameters are critical for optimizing this compound yield in submerged fermentation?

Advanced Research Question

  • Media Optimization : Test carbon/nitrogen ratios (e.g., glycerol vs. glucose) using response surface methodology.
  • Precursor Feeding : Add methylmalonyl-CoA precursors to enhance macrolactone biosynthesis.
  • Scale-Up Challenges : Assess shear stress and oxygen transfer in bioreactors .

Q. How should purity and stability studies for this compound be validated under diverse storage conditions?

Basic Research Question

  • Accelerated Stability Testing : Use ICH guidelines (e.g., 40°C/75% RH for 6 months).
  • Analytical Purity : Monitor degradation via UPLC-ELSD (Evaporative Light Scattering Detection).
  • Lyophilization : Assess excipient compatibility (e.g., trehalose) for long-term storage .

Properties

Molecular Formula

C21H36O7

Molecular Weight

400.5 g/mol

IUPAC Name

2-[5-[2-[2-[5-(2-hydroxybutyl)oxolan-2-yl]propanoyloxy]propyl]oxolan-2-yl]propanoic acid

InChI

InChI=1S/C21H36O7/c1-5-15(22)11-17-7-9-19(28-17)14(4)21(25)26-12(2)10-16-6-8-18(27-16)13(3)20(23)24/h12-19,22H,5-11H2,1-4H3,(H,23,24)

InChI Key

JZCRGJSEBZCNAR-UHFFFAOYSA-N

SMILES

CCC(CC1CCC(O1)C(C)C(=O)OC(C)CC2CCC(O2)C(C)C(=O)O)O

Canonical SMILES

CCC(CC1CCC(O1)C(C)C(=O)OC(C)CC2CCC(O2)C(C)C(=O)O)O

Synonyms

bonactin

Origin of Product

United States

Retrosynthesis Analysis

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